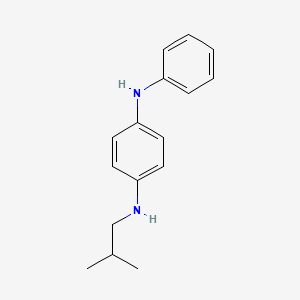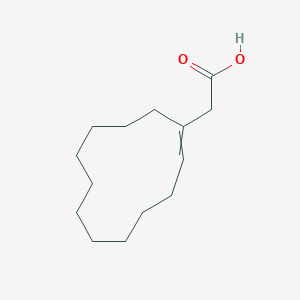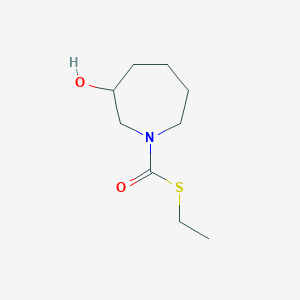![molecular formula C15H21O2P B14472385 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one CAS No. 66165-75-1](/img/structure/B14472385.png)
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one typically involves the reaction of tert-butylphosphine with phenacyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as potassium carbonate. The reaction mixture is then subjected to purification processes, such as recrystallization or column chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In materials science, it is used in the development of novel polymers and materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one involves its interaction with molecular targets through its phosphanyl and ketone groups. These functional groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing its activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one can be compared to other organophosphorus compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks a ketone group and is primarily used as a ligand in homogeneous catalysis.
Di-tert-butylphosphine: This compound has two tert-butyl groups attached to the phosphorus atom, making it more sterically hindered and less reactive in certain reactions.
Phenylphosphine: Similar to this compound, phenylphosphine contains a phenyl group, but it lacks the ketone functionality, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
66165-75-1 |
|---|---|
Molekularformel |
C15H21O2P |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
1-[tert-butyl(phenacyl)phosphanyl]propan-2-one |
InChI |
InChI=1S/C15H21O2P/c1-12(16)10-18(15(2,3)4)11-14(17)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
UUZKYRVGPNKOET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CP(CC(=O)C1=CC=CC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
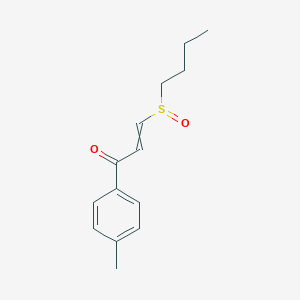
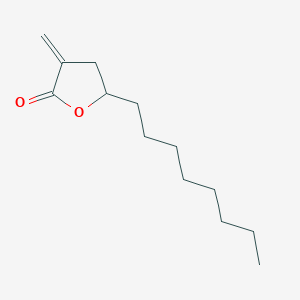

![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

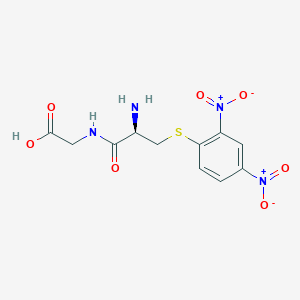
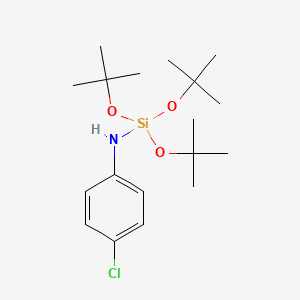

![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
